Palasonin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione can be achieved through several methods. One common approach involves the Diels-Alder reaction between furan and maleic anhydride, followed by hydrogenation and epoxidation steps . The reaction conditions typically involve the use of a catalyst such as palladium on carbon for the hydrogenation step and a peracid for the epoxidation step.

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, such as blister beetles, followed by purification processes. The extraction process includes solvent extraction and chromatographic techniques to isolate the compound in its pure form .

化学反応の分析

Types of Reactions

Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes .

科学的研究の応用

Botanical Pesticide

Insecticidal Activity Against Plutella xylostella

Palasonin has demonstrated significant insecticidal properties against the diamondback moth, Plutella xylostella, which is notorious for its resistance to various chemical pesticides. Research indicates that this compound exhibits both ingestion and contact toxicity, with an LC50 of 10.72 mg/L for ingestion and an LD50 of 0.22 µg/larva for contact toxicity . The compound's effectiveness is attributed to its ability to disrupt metabolic processes in insects, particularly through the inhibition of detoxification enzymes like glutathione S-transferases (GSTs) and serine/threonine protein phosphatase type 5 (PP5c) .

Resistance Management

The emergence of resistance in P. xylostella necessitates innovative solutions for pest control. Studies have shown that this compound can be integrated into resistance management strategies due to its unique mode of action that differs from conventional insecticides, potentially reducing cross-resistance issues . The compound's metabolic pathways in insects have been explored, revealing that GSTs play a crucial role in detoxifying this compound, which could be leveraged for developing more effective pest management practices .

Medicinal Applications

Anti-inflammatory and Antioxidant Properties

This compound has been investigated for its anti-inflammatory and antioxidant effects. Traditional uses of Butea monosperma include treating various inflammatory conditions, and studies have supported these claims by demonstrating that this compound can inhibit inflammatory mediators and reduce oxidative stress in biological systems . This suggests potential applications in developing treatments for chronic inflammatory diseases.

Potential as an Anticancer Agent

Emerging research indicates that this compound may possess anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells, although further investigation is required to elucidate the underlying mechanisms and therapeutic potential . This aspect positions this compound as a candidate for future drug development in oncology.

Extraction and Characterization

Optimization of Extraction Methods

The extraction process of this compound has been optimized to enhance yield and purity. Studies report successful extraction methods achieving yields around 0.668 ± 0.080 ‰ under specific conditions (liquid-solid ratio of 10.4 mL/g, extraction temperature of 81.5 °C, and extraction time of 8.4 h) . Characterization techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) have been employed to confirm the structural integrity of the extracted compound .

Summary Table: Applications of this compound

作用機序

The mechanism of action of hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione involves the inhibition of protein phosphatase 2A (PP2A), a key enzyme in cellular signaling pathways. By inhibiting PP2A, the compound disrupts various cellular processes, leading to apoptosis in cancer cells . The molecular targets and pathways involved include the calcium/PKC-regulated endoplasmic reticulum stress pathway .

類似化合物との比較

Hexahydro-3a-methyl-4,7-epoxyisobenzofuran-1,3-dione can be compared with other similar compounds, such as:

Hexahydro-3a,7a-dimethyl-4,7-epoxyisobenzofuran-1,3-dione: This compound has similar structural features but differs in its methylation pattern.

Hexahydro-4,7-epoxyisobenzofuran-1,3-dione: Lacks the methyl group at the 3a position, leading to different chemical properties.

特性

CAS番号 |

127380-62-5 |

|---|---|

分子式 |

C9H10O4 |

分子量 |

182.17 g/mol |

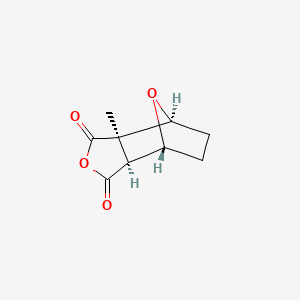

IUPAC名 |

(1S,2R,6S,7R)-2-methyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione |

InChI |

InChI=1S/C9H10O4/c1-9-5-3-2-4(12-5)6(9)7(10)13-8(9)11/h4-6H,2-3H2,1H3/t4-,5+,6+,9+/m1/s1 |

InChIキー |

RJXMWQSSXZMNIT-OLHMAJIHSA-N |

SMILES |

CC12C3CCC(C1C(=O)OC2=O)O3 |

異性体SMILES |

C[C@]12[C@@H]3CC[C@H]([C@H]1C(=O)OC2=O)O3 |

正規SMILES |

CC12C3CCC(C1C(=O)OC2=O)O3 |

同義語 |

palasonin |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。